2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate
Description
2-Oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate is a coumarin-based ester derivative characterized by a 4-phenyl substitution on the chromen-2-one core and a 3-methoxybenzoate group at the 7-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-26-17-9-5-8-16(12-17)23(25)27-18-10-11-19-20(15-6-3-2-4-7-15)14-22(24)28-21(19)13-18/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVQBZEIQHBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 7-hydroxy-2H-chromen-2-one in dichloromethane.
- Add triethylamine to the solution.
- Slowly add 3-methoxybenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for 1 hour.
- Isolate the product by filtration and purify it using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration can further improve the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate can be contextualized against related coumarin esters. Key comparisons include:
Substituent Effects on the Benzoate Group
- Electron-Donating vs. Electron-Withdrawing Groups :
- The 3-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing substituents like chlorine in 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzoate . Such differences influence electronic properties, such as UV-Vis absorption and fluorescence, critical for photochemical applications.
- Derivatives with nitro (e.g., methyl 2-nitrobenzoate) or methyl (e.g., methyl 3-methylbenzoate) groups exhibit altered reactivity in electrophilic substitutions, highlighting the role of substituents in directing synthetic pathways .
Structural Analogues and Their Properties
A comparative analysis of selected coumarin esters is summarized below:
- Melting Points : Higher melting points (e.g., 228–230°C for compound 9 ) correlate with increased molecular symmetry and stronger intermolecular forces in unsubstituted benzoates. The 3-methoxy variant may exhibit lower crystallinity due to steric hindrance.
- Spectral Data : Aromatic proton signals in ¹H NMR for compound 9 (δ 7.32–7.79) suggest extensive π-conjugation, whereas electron-donating groups like methoxy may upfield-shift adjacent protons .
Thermal and Coordination Behavior
- Coordination Chemistry: The carboxylate group in 3-methoxybenzoate can adopt bidentate or monodentate binding modes, as evidenced by IR spectral shifts (Δν = νₐₛ(COO⁻) − νₛ(COO⁻) ≈ 168 cm⁻¹ for bidentate coordination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
